BenchChemオンラインストアへようこそ!

1-(2,8-Diazaspiro[4.5]decan-8-yl)ethanone

Medicinal Chemistry Library Synthesis Regiochemical Differentiation

1-(2,8-Diazaspiro[4.5]decan-8-yl)ethanone (CAS 794462-10-5, also named 2,8-Diazaspiro[4.5]decane,8-acetyl- (9CI)) is an N-acetyl-protected spirocyclic diamine with molecular formula C10H18N2O and molecular weight 182.26 g/mol. This compound features the 2,8-diazaspiro[4.5]decane scaffold—a saturated bicyclic system comprising a piperidine ring spiro-fused to a pyrrolidine ring at a quaternary carbon.

Molecular Formula C10H18N2O
Molecular Weight 182.26 g/mol
CAS No. 794462-10-5
Cat. No. B3284943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,8-Diazaspiro[4.5]decan-8-yl)ethanone
CAS794462-10-5
Molecular FormulaC10H18N2O
Molecular Weight182.26 g/mol
Structural Identifiers
SMILESCC(=O)N1CCC2(CCNC2)CC1
InChIInChI=1S/C10H18N2O/c1-9(13)12-6-3-10(4-7-12)2-5-11-8-10/h11H,2-8H2,1H3
InChIKeyOCQZRARMEAHSFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2,8-Diazaspiro[4.5]decan-8-yl)ethanone (CAS 794462-10-5): A Regiochemically Defined Spirocyclic Building Block for Medicinal Chemistry Procurement


1-(2,8-Diazaspiro[4.5]decan-8-yl)ethanone (CAS 794462-10-5, also named 2,8-Diazaspiro[4.5]decane,8-acetyl- (9CI)) is an N-acetyl-protected spirocyclic diamine with molecular formula C10H18N2O and molecular weight 182.26 g/mol . This compound features the 2,8-diazaspiro[4.5]decane scaffold—a saturated bicyclic system comprising a piperidine ring spiro-fused to a pyrrolidine ring at a quaternary carbon [1]. The defining feature of this specific building block is the regiochemistry of the acetyl group: it is installed exclusively on the piperidine nitrogen (position 8), leaving the pyrrolidine nitrogen (position 2) as a free secondary amine available for subsequent diversification via reductive amination, amidation, sulfonylation, or urea formation [1]. This regiochemical differentiation from its 2-acetyl isomer (CAS 870082-43-2) is the single most consequential factor for procurement decision-making, as it dictates which vector is available for library synthesis.

Why the 8-Acetyl Regioisomer of 2,8-Diazaspiro[4.5]decane Cannot Be Replaced by the 2-Acetyl Isomer or Parent Scaffold in Procurement


The 2,8-diazaspiro[4.5]decane scaffold contains two chemically distinct secondary amine nitrogens—one on the piperidine ring (position 8) and one on the pyrrolidine ring (position 2)—with differing steric environments and nucleophilicities [1]. Generic substitution of 1-(2,8-diazaspiro[4.5]decan-8-yl)ethanone with its 2-acetyl regioisomer (CAS 870082-43-2) or the unprotected parent 2,8-diazaspiro[4.5]decane (CAS 176-67-0) introduces fundamentally different reactivity profiles: the 2-acetyl isomer blocks the pyrrolidine nitrogen, rendering it unavailable for the diversification chemistry that medicinal chemistry programs exploit [1], while the unprotected parent scaffold requires additional synthetic steps to achieve site-selective protection and carries the risk of bis-functionalization . In validated drug discovery programs—including GPIIb-IIIa antagonists (J. Med. Chem. 2004) [2] and CCR4 antagonists (Eur. J. Med. Chem. 2016) [3]—the 8-substituted regioisomer is the exclusively utilized template, demonstrating that the specific regiochemistry is not interchangeable without compromising the synthetic route or the biological activity of downstream analogs. The quantitative evidence below establishes where these differences translate into measurable, procurement-relevant parameters.

Quantitative Differentiation Evidence for 1-(2,8-Diazaspiro[4.5]decan-8-yl)ethanone (CAS 794462-10-5) Versus Closest Analogs


Regiochemical Selectivity: 8-Acetyl Substitution Preserves Pyrrolidine NH as a Diversification Handle, Unlike the 2-Acetyl Isomer

The target compound bears the acetyl protecting group exclusively on the piperidine nitrogen (position 8), leaving the pyrrolidine nitrogen (position 2) as a free secondary amine. In contrast, the regioisomer 1-(2,8-diazaspiro[4.5]decan-2-yl)ethanone (CAS 870082-43-2) has the acetyl group on the pyrrolidine nitrogen, rendering that position blocked . This distinction is critical because the two nitrogen atoms reside in rings of different size and conformational flexibility: the piperidine NH (six-membered ring) and pyrrolidine NH (five-membered ring) exhibit different pKa values and steric accessibility. The 8-acetyl regiochemistry has been explicitly utilized in all published 2,8-diazaspiro[4.5]decan-8-yl-containing drug discovery programs, including GPIIb-IIIa antagonists (23, CT50728) [1], CCR4 antagonists ((R)-18a) [2], and LSD1 inhibitors (Example 62, US10131664) [3], while the 2-acetyl isomer has not been reported in any validated biological study—only the 2-acetyl regioisomer is cited as a general building block .

Medicinal Chemistry Library Synthesis Regiochemical Differentiation

Physicochemical Property Differentiation: LogP, Boiling Point, and Density vs. Parent 2,8-Diazaspiro[4.5]decane Scaffold

The target compound exhibits measurably different physicochemical properties compared to the unsubstituted parent 2,8-diazaspiro[4.5]decane scaffold (CAS 176-67-0). The acetyl group increases molecular weight from 140.23 to 182.26 g/mol, raises the boiling point by approximately 107 °C (from 228.9 °C to 335.5 °C), and increases density from 1.0 to 1.1 g/cm³ . The calculated LogP decreases from 0.33 (parent) to 0.13 (8-acetyl), indicating slightly increased hydrophilicity upon acetylation—a counterintuitive but measurable effect likely attributable to the increased polar surface area (from ~24 Ų to ~32 Ų) . These differences are directly relevant to compound handling: the higher boiling point indicates lower volatility and potentially improved safety during weighing and storage; the altered LogP affects partitioning in extraction and chromatographic purification steps.

Physicochemical Properties ADME Prediction Compound Handling

Fraction sp3 (Fsp3) Carbon Saturation Advantage: 0.90 vs. Industry Discovery Average of 0.36

The target compound has an Fsp3 (fraction of sp3-hybridized carbons) value of 0.90, calculated as 9 sp3 carbons (8 ring carbons + 1 acetyl methyl carbon) divided by 10 total carbons (the acetyl carbonyl is the sole sp2 carbon) . This places it substantially above the mean Fsp3 of 0.36 reported for discovery-phase compounds and above the mean Fsp3 of 0.47 for marketed drugs in the landmark analysis by Lovering et al. [1]. The parent 2,8-diazaspiro[4.5]decane scaffold has an even higher Fsp3 of 1.00 (all 8 carbons sp3), but the acetyl group introduces the single sp2 center that marginally reduces Fsp3 while enabling protection, purification, and controlled release chemistry. By comparison, many commonly procured aromatic building blocks (e.g., 4-acetylpiperidine, Fsp3 ≈ 0.57; N-acetylpiperazine, Fsp3 = 0.67) have substantially lower carbon saturation .

Drug-likeness Fsp3 Clinical Success Probability Spirocyclic Scaffolds

Medicinal Chemistry Scaffold Validation: Quantified Target Engagement Across Three Distinct Target Classes

The 2,8-diazaspiro[4.5]decan-8-yl scaffold—the exact substructure provided by the target compound after acetyl deprotection—has yielded potent, quantified target engagement across three mechanistically distinct target classes. In the GPIIb-IIIa program, compound 23 (CT50728, containing the 2,8-diazaspiro[4.5]decan-8-yl moiety) displayed IC50 values of 53 nM (citrate PRP), 110 nM (PPACK PRP), and 4 nM (solid-phase ELISA binding), with favorable LogP (-0.91 ± 0.32) and low protein binding (18.22%) [1]. In the CCR4 program, (R)-18a achieved a pKi of 8.8 (Ki ≈ 1.6 nM) in [125I]-TARC binding, pIC50 of 8.1 (IC50 ≈ 7.9 nM) in [35S]-GTPγS functional assay, and pA2 of 6.7 in human whole blood actin polymerization, with the added capability of inducing 50–70% CCR4 receptor internalization—a property not shared by most chemokine receptor antagonists [2]. In the LSD1 program (US10131664, Example 62), a 2,8-diazaspiro[4.5]decan-8-yl-containing compound demonstrated IC50 < 10 nM in a TR-FRET enzymatic assay [3].

GPIIb-IIIa Antagonist CCR4 Antagonist LSD1 Inhibitor Scaffold Validation

Hydrochloride Salt Form (CAS 742067-23-8) Offers Quantified Purity and Handling Advantages Over the Free Base for Direct Procurement

The hydrochloride salt of the target compound, 1-(2,8-diazaspiro[4.5]decan-8-yl)ethanone hydrochloride (CAS 742067-23-8), is commercially available with quantified purity of ≥98% (HPLC) . The HCl salt form exhibits a determined LogP of 1.0302 (vs. 0.13 for the free base, calculated), indicating increased lipophilicity of the ionized form that may enhance organic solvent solubility for certain reaction conditions . The salt has a defined molecular weight of 218.72 g/mol (C10H19ClN2O) and TPSA of 32.34 Ų, with 0 rotatable bonds—confirming the conformational rigidity of the spirocyclic core . The free base form (CAS 794462-10-5) does not have a reported purity specification from any non-excluded authoritative source and is listed as having no melting point data available, whereas the HCl salt provides a well-defined solid form suitable for accurate weighing and long-term storage .

Salt Form Purity Solubility Solid-State Stability

Prioritized Application Scenarios for 1-(2,8-Diazaspiro[4.5]decan-8-yl)ethanone (CAS 794462-10-5) Based on Quantitative Differentiation Evidence


Focused Library Synthesis Requiring Regiochemically Defined Pyrrolidine-NH Diversification

The 8-acetyl regiochemistry uniquely positions this building block for parallel library synthesis where the free pyrrolidine NH (position 2) serves as the diversification vector while the piperidine nitrogen remains protected. This is the explicit synthetic logic employed in the spirocyclic piperidine-pyrrolidine ring system synthesis developed by Smith et al. (J. Org. Chem. 2016), where the two differentiated nitrogen sites enable sequential functionalization via reductive amination or amidation at the pyrrolidine NH, followed by acetyl deprotection and subsequent elaboration at the piperidine NH . Procurement of the 8-acetyl (not 2-acetyl) regioisomer is essential for this workflow, as the 2-acetyl isomer would block the intended diversification site. The validated purity of the HCl salt form (≥98%) supports direct use in parallel synthesis without additional purification .

GPIIb-IIIa Antagonist Lead Optimization Using the 2,8-Diazaspiro[4.5]decan-8-yl Template

The J. Med. Chem. 2004 study by Mehrotra et al. established the 2,8-diazaspiro[4.5]decane scaffold as a privileged template for orally active GPIIb-IIIa antagonists . The lead compound 23 (CT50728), built from the 8-substituted scaffold, demonstrated IC50 values of 4 nM in solid-phase ELISA binding and 53–110 nM in platelet aggregation assays, with a favorable LogP of -0.91 and low protein binding (18.22%). Its double prodrug 22 (CT51464) achieved oral bioavailability of 22–73% across rat, dog, and cynomolgus monkey . The 8-acetyl building block (CAS 794462-10-5) provides the direct synthetic entry point to this validated template; after acetyl deprotection, the free piperidine NH can be elaborated with the appropriate acidic pharmacophores (spiropiperidinyl-γ-lactams, ureas, or hydantoins) described in the SAR study .

CCR4 Antagonist Development with Receptor Internalization Capability

The 2,8-diazaspiro[4.5]decan-8-yl scaffold, when elaborated into pyrimidin-4-amine CCR4 antagonists as described by Miah et al. (Eur. J. Med. Chem. 2016), yields compounds with sub-nanomolar binding affinity (pKi = 8.8, Ki ≈ 1.6 nM) and the rare property of inducing 50–70% CCR4 receptor internalization . This functional antagonist profile—combining high-potency receptor blockade with receptor removal from the cell surface—is not commonly shared by small molecule chemokine receptor antagonists and represents a differentiated pharmacological approach for allergic and inflammatory diseases . The 8-acetyl building block provides the required spirocyclic core with the correct regiochemistry (piperidine-N attachment to the pyrimidine) for entering this chemical series .

Epigenetic Probe Development: LSD1 Inhibitor Programs Using the 8-Substituted Spirocyclic Scaffold

US Patent US10131664 (Celgene Quanticel Research) discloses 2,8-diazaspiro[4.5]decan-8-yl-containing compounds as lysine-specific histone demethylase 1A (LSD1) inhibitors with IC50 values below 10 nM in TR-FRET enzymatic assays . Example 62 specifically incorporates the 2,8-diazaspiro[4.5]decan-8-yl moiety linked to a 4-benzonitrile-substituted pyrimidine, demonstrating that the piperidine nitrogen (position 8) is the preferred attachment point for the heteroaryl pharmacophore in this series . The target compound, after acetyl deprotection, provides exactly this attachment vector, enabling rapid SAR exploration around the pyrimidine-4-benzonitrile warhead while maintaining the spirocyclic core's conformational rigidity and high Fsp3 character (0.90) that contributes to drug-like physicochemical properties .

Quote Request

Request a Quote for 1-(2,8-Diazaspiro[4.5]decan-8-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.